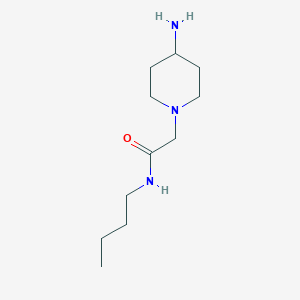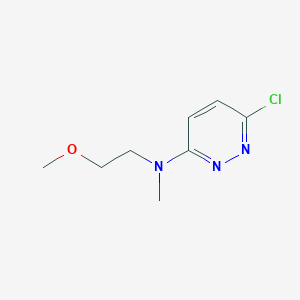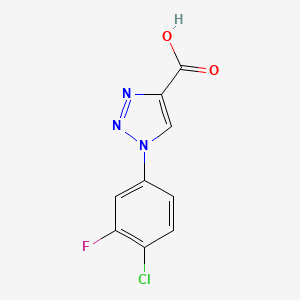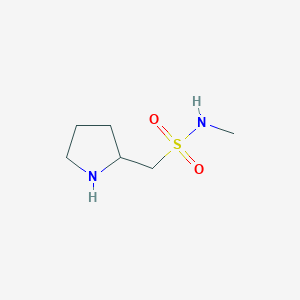![molecular formula C15H17NO2 B1464560 3-[(2-メトキシフェニル)メトキシ]-2-メチルアニリン CAS No. 1282185-33-4](/img/structure/B1464560.png)
3-[(2-メトキシフェニル)メトキシ]-2-メチルアニリン
概要
説明
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions or other complex organic synthesis methods . For example, a compound named “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was synthesized and characterized using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These techniques allow for the determination of the three-dimensional structure of the molecule, including bond lengths and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study on the pyrolysis mechanism of a β-O-4 lignin dimer model compound used DFT combined with Py-GC/MS to analyze the pyrolysis behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the compound “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .科学的研究の応用
化学的性質と識別
“3-[(2-メトキシフェニル)メトキシ]-2-メチルアニリン”は、CAS番号: 1282185-33-4を持つ化学化合物です . その分子量は243.31であり、IUPAC名は3-[(2-メトキシベンジル)オキシ]-2-メチルアニリンです . この化合物は通常、室温で保管され、粉末状で入手できます .
非線形光学特性
この化合物の構造とメトキシ基の置換は、その光学特性と非線形光学(NLO)特性に大きな影響を与える可能性があります . 例えば、フェニル環上の異なる位置におけるメトキシ基の置換の回転は、カルコン誘導体のNLO特性に大きな変化をもたらす可能性があります . これは、この化合物を、現代のハイテク機器に用途を持つ非線形光学の分野で潜在的に有用なものにします .
ピクテ・スペングラー反応
この化合物は、パーフルオロオクタンスルホン酸触媒によるピクテ・スペングラー反応で使用できます . この反応は、多くの天然物や医薬品に共通する構造モチーフであるテトラヒドロイソキノリンとテトラヒドロ-β-カルボリン環系を構築するための方法です .
1,3-オキサゼピンの合成
この化合物は、パラジウム触媒による分子内カップリングを介した1,3-オキサゼピンの合成にも使用できます . 1,3-オキサゼピンは、窒素原子と酸素原子を含む7員環の複素環式化合物であり、幅広い生物活性を持つことがわかっています .
作用機序
Target of Action
Aniline derivatives are often used in the synthesis of pharmaceuticals and dyes .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Methoxyphenyl compounds have been involved in various chemical reactions, including the suzuki–miyaura coupling .
Pharmacokinetics
For instance, the compound’s molecular weight is 243.31 , which could influence its absorption and distribution.
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH and temperature. For instance, the stability of certain chemical linkages can vary under acidic, alkaline, and aqueous conditions .
Safety and Hazards
生化学分析
Biochemical Properties
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline have been associated with toxic effects, including liver damage and altered metabolic function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the cell via organic anion transporters and subsequently distributed to various organelles.
Subcellular Localization
The subcellular localization of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCUUAGXZYBMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)

![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)

![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)


![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid](/img/structure/B1464500.png)
